

Application Notes and Protocols for the Preparation of Sodium Lactate Stock Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium lactate**

Cat. No.: **B8269991**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of **sodium lactate** stock solutions, a common laboratory reagent used in various biological and chemical applications. **Sodium lactate** serves as a pH buffer, a humectant, and an energy source in cell culture media.^[1]

Data Presentation: Properties and Concentrations

The following table summarizes key quantitative data for **sodium lactate**, which is essential for accurate stock solution preparation.

Parameter	Value	Source
Chemical Formula	<chem>C3H5NaO3</chem>	[1]
Molecular Weight	112.06 g/mol	[1]
Typical Commercial Concentration	60% (w/w) aqueous solution	[2] [3]
Molarity of 60% (w/w) Solution	~7.014 M	
pH of Commercial Solutions	5.0 - 9.0	[4] [5]
Storage Temperature (Powder)	2-8°C	[1]
Storage Temperature (Solution)	Room temperature or 2-8°C. Can be stored for 1 year at -80°C or 1 month at -20°C, though this has not been validated.	[6]

Experimental Protocol: Preparation of a 1 M Sodium Lactate Stock Solution

This protocol details the steps to prepare a 1 M **sodium lactate** stock solution from either solid **sodium lactate** or a commercially available 60% (w/w) solution.

Materials:

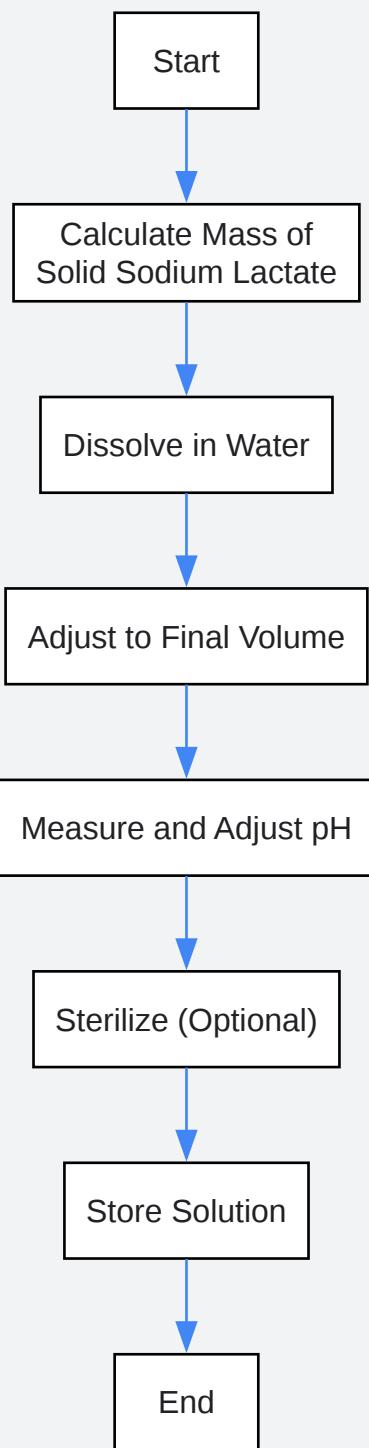
- **Sodium Lactate** (solid, powder or crystals) OR **Sodium Lactate** solution (60% w/w)
- Deionized or distilled water
- Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
- Lactic acid (e.g., 1 M) or Hydrochloric acid (HCl) for pH adjustment[\[3\]](#)[\[4\]](#)
- Sterile bottles for storage

Equipment:

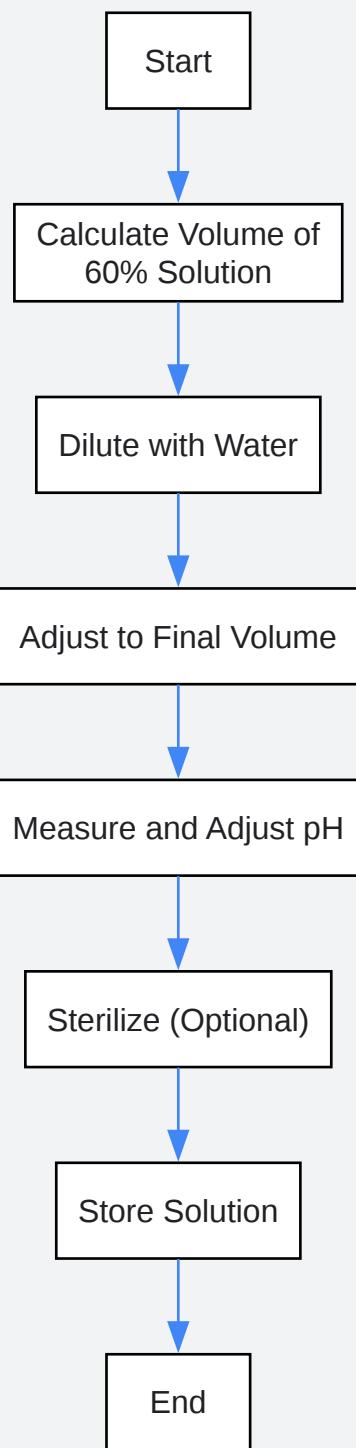
- Analytical balance
- Graduated cylinders or volumetric flasks
- Magnetic stirrer and stir bar
- pH meter
- Sterile filtration apparatus (optional, for cell culture applications)

Method 1: From Solid Sodium Lactate

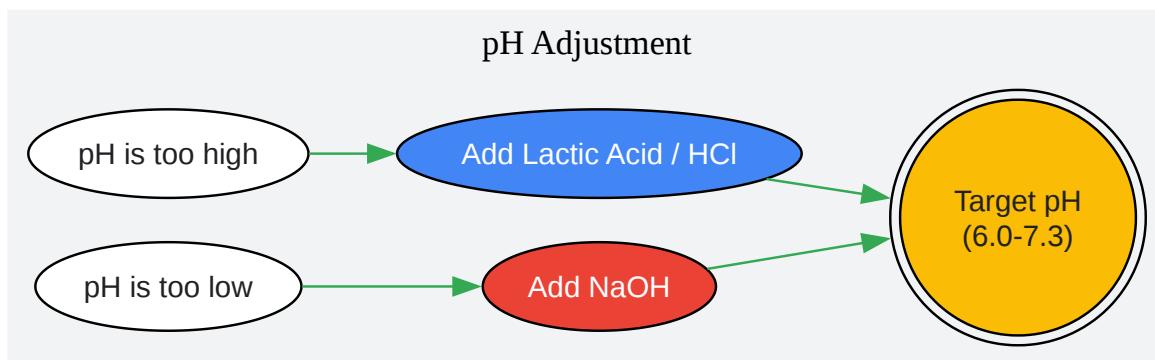
- Calculate the required mass of **sodium lactate**. To prepare a 1 M solution, you will need 112.06 g of **sodium lactate** per liter of solution. For a smaller volume, adjust the mass accordingly.[\[7\]](#)
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
- Dissolve the **sodium lactate**. Add the calculated mass of **sodium lactate** to a beaker or flask containing approximately 80% of the final desired volume of deionized or distilled water.
- Stir until fully dissolved. Use a magnetic stirrer to ensure the **sodium lactate** is completely dissolved.
- Adjust the volume. Once dissolved, add water to reach the final desired volume.
- Measure and adjust the pH. The pH of the solution should be between 6.0 and 7.3 for many applications.[\[3\]](#)[\[4\]](#) Use a calibrated pH meter to measure the pH. If necessary, adjust the pH by adding small volumes of NaOH solution to increase the pH or lactic acid/HCl to decrease it.[\[4\]](#)[\[8\]](#)
- Sterilization (Optional). For applications such as cell culture, sterilize the solution by filtering it through a 0.22 μm filter into a sterile bottle.
- Storage. Store the solution in a tightly closed container at room temperature or 2-8°C.[\[6\]](#) **Sodium lactate** is hygroscopic, so ensure the container is well-sealed to prevent moisture absorption.[\[6\]](#)


Method 2: From a 60% (w/w) Sodium Lactate Solution

- Calculate the required volume of the 60% solution. A 60% (w/w) **sodium lactate** solution has a molarity of approximately 7.014 M. To prepare a 1 M solution, you will need to dilute the stock solution. Use the dilution formula:
 - $M_1V_1 = M_2V_2$
 - Where $M_1 = 7.014$ M, V_1 = the volume of the 60% solution to be determined, $M_2 = 1$ M, and V_2 = the final desired volume.
- Dilute the solution. Measure the calculated volume (V_1) of the 60% **sodium lactate** solution and add it to a flask containing a portion of the deionized or distilled water.
- Adjust the final volume. Add water to reach the final desired volume (V_2).
- Measure and adjust the pH. As in Method 1, measure the pH and adjust it to the desired range (typically 6.0-7.3) using NaOH or lactic acid/HCl.[3][4][8]
- Sterilization (Optional). If required, filter-sterilize the solution.
- Storage. Store in a tightly sealed container at room temperature or 2-8°C.[6]


Mandatory Visualizations

The following diagrams illustrate the logical workflow for preparing **sodium lactate** stock solutions.


From Solid Sodium Lactate

From 60% (w/w) Sodium Lactate Solution

[Click to download full resolution via product page](#)

Caption: Workflow for preparing **sodium lactate** stock solutions.

[Click to download full resolution via product page](#)

Caption: Logic for pH adjustment of **sodium lactate** solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium lactate | 72-17-3 [amp.chemicalbook.com]
- 2. humblebeeandme.com [humblebeeandme.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. drugs.com [drugs.com]
- 5. Sodium Lactate Solution [drugfuture.com]
- 6. media.laballey.com [media.laballey.com]
- 7. homework.study.com [homework.study.com]
- 8. CN102838476B - Preparation method for 60-65% sodium lactate solution - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Preparation of Sodium Lactate Stock Solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8269991#protocol-for-preparing-sodium-lactate-stock-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com